2-bromo-4-(1H-pyrazol-5-yl)phenol CAS number 1935916-51-0
2-bromo-4-(1H-pyrazol-5-yl)phenol CAS number 1935916-51-0
An In-depth Technical Guide to 2-bromo-4-(1H-pyrazol-5-yl)phenol (CAS No. 1935916-51-0): Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-bromo-4-(1H-pyrazol-5-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on CAS number 1935916-51-0 is not extensively available, this document extrapolates from established chemical principles and data on structurally related bromo- and pyrazolyl-substituted phenolic compounds to propose its synthesis, physicochemical properties, and potential pharmacological applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded framework for the study and utilization of this molecule.
Introduction: The Significance of the Pyrazole-Phenol Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic actions.[1][2] Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility.[1][3] When combined with a phenol group, the resulting scaffold offers a unique combination of hydrogen bond donating and accepting capabilities, as well as aromatic interactions, making it a privileged structure for drug design.[4] The addition of a bromine atom can further enhance biological activity by increasing lipophilicity, modulating metabolic stability, and enabling halogen bonding interactions with target proteins.[3][5]
2-bromo-4-(1H-pyrazol-5-yl)phenol integrates these three key pharmacophoric features, suggesting its potential as a valuable building block for the development of novel therapeutic agents. This guide will explore the synthetic pathways to access this molecule, its expected chemical and physical properties, and its potential applications in areas such as antibacterial, anti-inflammatory, and anticancer research.
Proposed Synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol
While a specific, documented synthesis for 2-bromo-4-(1H-pyrazol-5-yl)phenol is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established methods for pyrazole synthesis, most notably the Knorr pyrazole synthesis and related cyclocondensation reactions.[6]
A logical retrosynthetic analysis suggests that the target molecule can be constructed from a chalcone intermediate derived from a substituted acetophenone.
Retrosynthetic Analysis
Caption: Retrosynthetic pathway for 2-bromo-4-(1H-pyrazol-5-yl)phenol.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1-(3-bromo-4-hydroxyphenyl)ethanone
This starting material can be prepared via Friedel-Crafts acylation of 2-bromophenol.
-
Reagents: 2-bromophenol, acetyl chloride, aluminum chloride (AlCl₃).
-
Solvent: Dichloromethane (DCM) or other suitable inert solvent.
-
Procedure:
-
To a cooled (0 °C) suspension of AlCl₃ in DCM, add 2-bromophenol dropwise.
-
Slowly add acetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by pouring it onto ice-water, followed by acidification with HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
-
Step 2: Synthesis of the Chalcone Intermediate: 3-(dimethylamino)-1-(3-bromo-4-hydroxyphenyl)prop-2-en-1-one
This step involves the condensation of the acetophenone derivative with a formylating agent.
-
Reagents: 1-(3-bromo-4-hydroxyphenyl)ethanone, dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure:
-
Dissolve 1-(3-bromo-4-hydroxyphenyl)ethanone in DMF-DMA.
-
Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate.
-
Step 3: Cyclocondensation to form 2-bromo-4-(1H-pyrazol-5-yl)phenol
The final step is the cyclization of the enaminone with hydrazine to form the pyrazole ring.[1]
-
Reagents: 3-(dimethylamino)-1-(3-bromo-4-hydroxyphenyl)prop-2-en-1-one, hydrazine hydrate.
-
Solvent: Ethanol or acetic acid.
-
Procedure:
-
Dissolve the crude enaminone in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for a few hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-4-(1H-pyrazol-5-yl)phenol.
-
Overall Reaction Scheme
Caption: Proposed synthetic scheme for 2-bromo-4-(1H-pyrazol-5-yl)phenol.
Physicochemical Properties and Characterization
The expected physicochemical properties of 2-bromo-4-(1H-pyrazol-5-yl)phenol are summarized below. These are estimated based on its chemical structure.
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 240.07 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol; sparingly soluble in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, as well as a characteristic broad singlet for the phenolic -OH and pyrazole N-H protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with characteristic shifts for the aromatic carbons and the carbons of the pyrazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H and N-H stretching of the phenol and pyrazole groups, as well as C=C and C=N stretching vibrations of the aromatic rings.
Potential Applications in Drug Discovery
The structural motifs present in 2-bromo-4-(1H-pyrazol-5-yl)phenol suggest a range of potential biological activities. Numerous studies have highlighted the pharmacological importance of pyrazole derivatives.[1][2][7]
Antibacterial Activity
Phenolic compounds and pyrazole derivatives have been extensively investigated for their antibacterial properties.[8][9][10] The combination in the target molecule could lead to synergistic effects. Specifically, some bromo-substituted pyrazolyl phenols have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[8][10]
Anti-inflammatory Activity
A significant number of pyrazole-containing compounds exhibit anti-inflammatory properties, with the most notable example being the COX-2 inhibitor, Celecoxib.[5] The pyrazole scaffold is known to interact with the active site of cyclooxygenase enzymes. The phenolic group in the target molecule could also contribute to anti-inflammatory and antioxidant effects.[4]
Anticancer Activity
The pyrazole ring is a common feature in many anticancer agents.[2][5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The bromo-pyrazolyl-phenol scaffold could serve as a starting point for the development of novel kinase inhibitors or other anticancer therapeutics.
Other Potential Applications
Derivatives of pyrazole have also shown promise as antifungal, antiviral, antidepressant, and anticonvulsant agents.[1][2] The specific substitution pattern of 2-bromo-4-(1H-pyrazol-5-yl)phenol makes it a versatile intermediate for further chemical modifications to explore these and other therapeutic areas.
Conclusion
2-bromo-4-(1H-pyrazol-5-yl)phenol (CAS No. 1935916-51-0) is a promising heterocyclic compound that combines the key pharmacophoric features of a pyrazole ring, a phenol group, and a bromine substituent. While direct experimental data for this specific molecule is scarce, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications based on the extensive literature on related compounds. The proposed synthetic route is practical and relies on well-established chemical transformations. The potential for this molecule to serve as a scaffold for the development of new antibacterial, anti-inflammatory, and anticancer agents is significant. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- ACS Omega. (2024, February 25). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency.
- MDPI. (2018, January 12).
- PubMed. (n.d.).
- Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
- Oriental Journal of Chemistry. (n.d.).
- National Journal of Pharmaceutical Sciences. (2021, May 15).
- Letters in Drug Design & Discovery. (2014, June 1). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
- Ingenta Connect. (2013, June 17). 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- PMC. (n.d.). Current status of pyrazole and its biological activities.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-(1H-pyrazol-5-yl)phenol.
- ResearchGate. (2026, February 3).
- PubChem. (n.d.). 2-Bromo-4-phenylphenol.
- Ashvarsha finechemicals Private Limited. (n.d.). Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-.
- Chem-Impex. (n.d.). (5-Bromo-2-hidroxi-fenil)-(1-fenil-1H-pirazol-4-il)cetona.
- Frontiers. (2021, May 10).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihy...: Ingenta Connect [ingentaconnect.com]
